Ddr2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

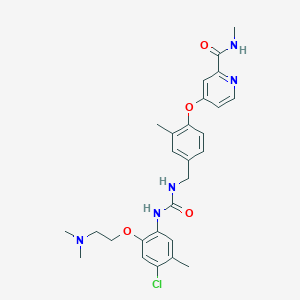

Molecular Formula |

C27H32ClN5O4 |

|---|---|

Molecular Weight |

526.0 g/mol |

IUPAC Name |

4-[4-[[[4-chloro-2-[2-(dimethylamino)ethoxy]-5-methylphenyl]carbamoylamino]methyl]-2-methylphenoxy]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C27H32ClN5O4/c1-17-13-22(25(15-21(17)28)36-11-10-33(4)5)32-27(35)31-16-19-6-7-24(18(2)12-19)37-20-8-9-30-23(14-20)26(34)29-3/h6-9,12-15H,10-11,16H2,1-5H3,(H,29,34)(H2,31,32,35) |

InChI Key |

YKRARSYSXDHLJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OCCN(C)C)NC(=O)NCC2=CC(=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)C |

Origin of Product |

United States |

Foundational & Exploratory

Ddr2-IN-1 Signaling Pathway: A Technical Guide for Researchers

Introduction

Discoidin domain receptor 2 (DDR2) is a member of the receptor tyrosine kinase (RTK) family, uniquely activated by collagen. Its involvement in pathological processes such as fibrosis and cancer has made it a compelling target for therapeutic intervention. Ddr2-IN-1 is a potent and selective inhibitor of DDR2, demonstrating significant promise in preclinical studies. This guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and drug development professionals.

Mechanism of Action of this compound

This compound is a type II kinase inhibitor that selectively targets the ATP-binding site of the DDR2 kinase domain. By binding to this site, this compound effectively prevents the autophosphorylation of DDR2 that is induced by collagen binding. This initial step is critical, as it blocks the recruitment and activation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

The DDR2 Signaling Cascade

Upon activation by collagen, DDR2 undergoes dimerization and autophosphorylation on key tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways that are crucial for cellular processes like proliferation, migration, and survival. This compound's inhibition of the initial phosphorylation event leads to the shutdown of these cascades.

DDR2-IN-1: A Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding characteristics of DDR2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). This document summarizes available quantitative data, details relevant experimental protocols for characterization, and visualizes key biological and experimental processes.

Core Concepts: Target Engagement and Binding Kinetics

Understanding the interaction of a small molecule inhibitor with its protein target is fundamental to drug development. Target engagement confirms that the molecule physically interacts with its intended target in a relevant biological context, such as within a cell. Binding kinetics provides a quantitative description of this interaction, detailing the rates of association and dissociation, which ultimately determine the inhibitor's affinity and residence time on the target.

Quantitative Data for this compound

This compound, also known as ALW-II-49-7, has been characterized primarily by its half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting the enzymatic activity of DDR2. The available data from various sources is summarized below.

| Compound Name | Target | Assay Type | Reported IC50/EC50 | Reference |

| This compound | DDR2 | Biochemical Assay | 26 nM | [1] |

| ALW-II-49-7 | DDR2 | Biochemical Assay | 18.6 nM | [2] |

| ALW-II-49-7 | DDR1 | Biochemical Assay | 12.4 nM | [2] |

| ALW-II-49-7 | EphB2 | Cellular Assay | 40 nM | [3] |

Signaling Pathway of DDR2

DDR2 is a receptor tyrosine kinase that is activated by collagen.[4] Upon collagen binding, DDR2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[4]

Caption: A simplified diagram of the DDR2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target engagement and binding kinetics of kinase inhibitors like this compound.

LanthaScreen™ Eu Kinase Binding Assay for IC50 and Kd Determination

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

Experimental Workflow:

Caption: Workflow for the LanthaScreen™ kinase binding assay.

Detailed Methodology:

-

Reagent Preparation : Prepare a solution of the DDR2 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Dilution : Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer.

-

Assay Plate Setup : Add the diluted this compound to the wells of a low-volume 384-well plate.

-

Kinase/Antibody Addition : Add the premixed solution of DDR2 kinase and Eu-labeled antibody to each well.

-

Tracer Addition : Add the Alexa Fluor™ tracer to initiate the binding reaction.

-

Incubation : Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Data Acquisition : Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

-

Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. For Kd determination, the assay is performed at varying concentrations of the tracer.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Treatment : Treat cultured cells expressing DDR2 with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specific duration.

-

Heating : Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

-

Cell Lysis : Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separation of Fractions : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection : Analyze the amount of soluble DDR2 in the supernatant at each temperature using a protein detection method such as Western blotting or ELISA.

-

Data Analysis : Plot the amount of soluble DDR2 as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique to measure the real-time interaction between a ligand and an analyte, allowing for the determination of kon, koff, and Kd.

Experimental Workflow:

References

Ddr2-IN-1: A Technical Guide to its Role in Collagen-Induced Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), in the context of collagen-induced signaling. This document provides a comprehensive overview of the DDR2 signaling pathway, the mechanism of action of this compound, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to DDR2 and Collagen Signaling

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix.[1] Upon binding to collagen, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[2][3] Dysregulation of DDR2 signaling has been implicated in various pathological conditions, including fibrosis and cancer.[1]

The collagen-induced activation of DDR2 triggers the recruitment and activation of several downstream signaling molecules, including the adaptor protein Shc, the tyrosine phosphatase SHP-2, and the kinases Src, JAK2, and those of the Erk1/2 and PI3K pathways.[4][5][6][7] This intricate signaling network ultimately orchestrates the cellular response to the collagen-rich microenvironment.

This compound: A Potent and Selective DDR2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against DDR2. Its primary mechanism of action is the inhibition of the kinase activity of DDR2, thereby blocking the downstream signaling cascade initiated by collagen binding.

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and a related, well-characterized compound, DDR1-IN-1, for comparative purposes.

| Compound | Target | IC50 (nM) | Reference |

| This compound | DDR2 | 26 | [8] |

| DDR1 | 413 | [9] | |

| EphB2 | 40 | [10] | |

| DDR1-IN-1 | DDR1 | 105 | [4][9] |

| DDR2 | 413 | [4][9] |

Table 1: Biochemical IC50 Values for this compound and DDR1-IN-1. This table presents the half-maximal inhibitory concentrations (IC50) of the compounds against their primary targets and key off-targets in biochemical assays.

Further kinome-wide selectivity data for this compound is not extensively available in the public domain. Researchers are advised to perform their own selectivity profiling for a comprehensive understanding of its off-target effects.

Signaling Pathways and Mechanism of Action

Collagen-Induced DDR2 Signaling Pathway

The binding of fibrillar collagen to the extracellular discoidin domain of DDR2 induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a complex signaling cascade.

Figure 1: Collagen-Induced DDR2 Signaling Pathway. This diagram illustrates the key signaling molecules activated downstream of DDR2 upon collagen binding.

Mechanism of Inhibition by this compound

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DDR2 and preventing its autophosphorylation. This blockade at the initial step of the signaling cascade effectively abrogates all downstream signaling events.

Figure 2: Mechanism of Action of this compound. This diagram shows how this compound inhibits DDR2 autophosphorylation, thereby blocking downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of this compound in collagen-induced signaling.

Cell Culture and Collagen Stimulation

Objective: To prepare cells for collagen stimulation and treatment with this compound.

Materials:

-

Human fibroblasts (e.g., primary lung fibroblasts) or other cell lines endogenously expressing DDR2.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Collagen Type I, rat tail (sterile solution).

-

This compound stock solution (e.g., 10 mM in DMSO).

Protocol:

-

Culture cells to 70-80% confluency in complete medium.

-

Serum-starve the cells for 16-24 hours in serum-free medium prior to stimulation.[11]

-

Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with Collagen Type I at a final concentration of 10-50 µg/mL for the desired time points (e.g., 0, 15, 30, 60 minutes, or longer for sustained signaling studies).[12]

-

After stimulation, immediately place the culture dishes on ice and proceed to cell lysis for downstream analysis.

Western Blot Analysis of DDR2 and Downstream Signaling Protein Phosphorylation

Objective: To quantify the effect of this compound on the phosphorylation status of DDR2, SHP-2, and Erk1/2.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies:

-

Anti-phospho-DDR2 (Tyr740)

-

Anti-total DDR2

-

Anti-phospho-SHP-2 (Tyr542)[2]

-

Anti-total SHP-2

-

Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Anti-total p44/42 MAPK (Erk1/2)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Lysis:

-

Wash the stimulated cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

-

Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Calculate the percentage of inhibition of phosphorylation by this compound compared to the vehicle-treated, collagen-stimulated control.

-

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant DDR2.

Materials:

-

Recombinant active DDR2 kinase.

-

Kinase assay buffer.

-

ATP.

-

A suitable substrate for DDR2 (e.g., a synthetic peptide).

-

This compound at various concentrations.

-

A detection system (e.g., ADP-Glo™ Kinase Assay).

Protocol:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant DDR2, and the substrate.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

-

Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Experimental Workflow Diagram

Figure 3: Experimental Workflow. This diagram outlines the key steps for investigating the effect of this compound on collagen-induced signaling in a cell-based assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of DDR2 in collagen-induced signaling. Its potency and selectivity make it suitable for dissecting the intricate signaling pathways regulated by DDR2 in both normal physiological processes and in disease states. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the DDR2 signaling axis. It is crucial for researchers to perform comprehensive characterization, including kinome-wide selectivity profiling, to fully understand the on- and off-target effects of this compound in their specific experimental systems.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Phosphoproteomics of collagen receptor networks reveals SHP-2 phosphorylation downstream of wild-type DDR2 and its lung cancer mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 11. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Ddr2-IN-1 on the MAPK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Ddr2-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2), with a specific focus on its effects on the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. This document synthesizes available data to offer a comprehensive resource for researchers investigating DDR2 signaling and the therapeutic potential of its inhibition.

Introduction: DDR2 and the MAPK/ERK Pathway

Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell proliferation, differentiation, migration, and matrix remodeling.[3][4] Dysregulation of DDR2 signaling has been implicated in various pathological conditions, including cancer and fibrosis.[2][5]

One of the key signaling pathways activated downstream of DDR2 is the MAPK/ERK pathway.[1][3] This pathway is a central regulator of cell growth and survival.[2] The activation of DDR2 by collagen leads to the recruitment of adaptor proteins and subsequent activation of the Ras-Raf-MEK-ERK signaling cascade.[1] This culminates in the phosphorylation of ERK (p-ERK), which then translocates to the nucleus to regulate gene expression involved in cell cycle progression and survival.[3][6]

This compound is a potent and selective small molecule inhibitor of DDR2.[7] By blocking the kinase activity of DDR2, this compound provides a valuable tool for investigating the physiological and pathological roles of this receptor and for exploring its potential as a therapeutic target.[2] This guide will detail the quantitative effects of this compound and provide a comprehensive experimental protocol to assess its impact on the MAPK/ERK pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency of this compound and the effects of DDR2 inhibition on the MAPK/ERK pathway.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Notes |

| DDR2 | 26 | Potent and primary target.[7] |

| DDR1 | 413 | Approximately 16-fold selectivity for DDR2 over DDR1.[8] |

| EphB2 | 40 | Also shows inhibitory activity against Ephrin-family kinases.[9] |

Table 2: Effect of DDR2 Inhibition on the MAPK/ERK Pathway

| Downstream Target | Effect of DDR2 Inhibition | Method of Inhibition | Reference Cell Line |

| Phospho-ERK1/2 (p-ERK1/2) | Substantially Decreased | siRNA-mediated knockdown of DDR2 | B16BL6 murine melanoma cells |

Experimental Protocols

This section provides a detailed methodology for a key experiment to determine the effect of this compound on collagen-induced ERK phosphorylation in a cell-based assay.

Western Blot Analysis of p-ERK Levels

This protocol describes the use of Western blotting to quantify the levels of phosphorylated ERK1/2 in response to collagen stimulation in the presence of this compound.

3.1.1 Materials and Reagents

-

Cell Line: A suitable cell line endogenously expressing DDR2 (e.g., B16BL6, primary human lung fibroblasts) or a cell line overexpressing DDR2 (e.g., HEK293T-DDR2).[3][6]

-

This compound (Stock solution in DMSO)[7]

-

Collagen Type I (from rat tail)[10]

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total-ERK1/2

-

Rabbit anti-DDR2

-

Mouse anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Protein Assay Reagent (e.g., BCA assay kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Chemiluminescent Substrate

3.1.2 Experimental Procedure

-

Cell Culture and Plating:

-

Culture cells in appropriate media and conditions.

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

-

Serum Starvation:

-

Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal levels of ERK phosphorylation.[11]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

-

-

Collagen Stimulation:

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA assay or similar method.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH.[11]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the p-ERK/total ERK ratio against the concentration of this compound to determine the IC50 for ERK phosphorylation inhibition.

-

Mandatory Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow described in this guide.

Caption: DDR2-MAPK/ERK Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis of p-ERK Inhibition.

References

- 1. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Ddr2-IN-1: A Technical Guide to its Role in Modulating Cancer Cell Proliferation and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr2-IN-1 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase implicated in the progression of various cancers. With an IC50 of 26 nM, this compound offers a valuable tool for investigating the therapeutic potential of targeting DDR2 in oncology. This technical guide provides a comprehensive overview of the role of this compound in cancer cell proliferation and migration, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Introduction to DDR2 in Cancer

Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix.[1] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, and invasion.[2][3] Dysregulation of DDR2 activity has been linked to the progression of numerous cancers, including breast, lung, and melanoma, making it an attractive target for therapeutic intervention.[2][4]

This compound: A Potent Inhibitor of DDR2

This compound is a small molecule inhibitor that demonstrates high potency against DDR2, with a reported half-maximal inhibitory concentration (IC50) of 26 nM.[5] Its selectivity and potency make it a valuable chemical probe for elucidating the specific functions of DDR2 in cancer biology and for assessing the therapeutic potential of DDR2 inhibition.

Impact of this compound on Cancer Cell Proliferation and Migration

While direct quantitative data for this compound's effect on cancer cell proliferation and migration is still emerging in publicly available literature, studies using other DDR2 inhibitors and genetic knockdown approaches provide strong evidence for its potential anti-cancer activities.

Inhibition of Cell Proliferation:

The role of DDR2 in cell proliferation appears to be context-dependent.[6] However, in several cancer types, DDR2 signaling has been shown to promote cell growth. Therefore, inhibition of DDR2 with agents like this compound is expected to reduce cancer cell proliferation.

Inhibition of Cell Migration and Invasion:

DDR2 plays a more universally acknowledged role in promoting cancer cell migration and invasion.[4][7] Inhibition of DDR2 has been shown to significantly attenuate these processes. For instance, downregulation of DDR2 in melanoma cells resulted in a marked decrease in both migratory and invasive capabilities.[7] This effect is often mediated through the suppression of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix and facilitating cell movement.[8]

Quantitative Data on DDR2 Inhibition (General):

The following table summarizes representative quantitative data from studies investigating the effects of DDR2 inhibition on cancer cell proliferation and migration using various methods. It is important to note that these results are not specific to this compound but provide an expected range of efficacy for potent DDR2 inhibitors.

| Inhibitor/Method | Cell Line | Assay | Effect | Reference |

| Dasatinib | NCI-H2286 (Lung) | Proliferation Assay | GI50: 0.29 µM | [9] |

| Dasatinib | HCC-366 (Lung) | Proliferation Assay | GI50: 0.44 µM | [9] |

| DDR2 siRNA | B16BL6 (Melanoma) | Wound Healing Assay | ~50% inhibition of migration | [7] |

| DDR2 siRNA | B16BL6 (Melanoma) | Transwell Invasion Assay | Significant suppression of invasion | [7] |

| WRG-28 | BT549 (Breast) | 3D Collagen I Invasion | Inhibition comparable to DDR2 RNAi | [10] |

| WRG-28 | 4T1 (Breast) | Matrigel Invasion | Inhibition comparable to DDR2 RNAi | [10] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting the kinase activity of DDR2, is expected to modulate several downstream signaling pathways that are critical for cancer cell proliferation and migration.

a) ERK/NF-κB Pathway:

The Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of cell survival, proliferation, and inflammation. DDR2 activation has been shown to lead to the phosphorylation and activation of ERK, which in turn can activate NF-κB.[7] This signaling cascade promotes the expression of target genes involved in cell migration and invasion, including MMPs. Inhibition of DDR2 with this compound is predicted to suppress this pathway, leading to reduced MMP expression and consequently, decreased cell motility.[1][7]

b) PI3K/AKT Pathway:

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling axis that governs cell growth, survival, and proliferation. DDR2 has been shown to activate this pathway in some cancer contexts.[3] Therefore, this compound may exert its anti-proliferative effects in part by inhibiting the PI3K/AKT pathway.

c) Regulation of Matrix Metalloproteinases (MMPs):

A key mechanism by which DDR2 promotes cell migration and invasion is through the upregulation of MMPs, particularly MMP-2 and MMP-9.[8] These enzymes degrade components of the extracellular matrix, clearing a path for cancer cells to move. By inhibiting DDR2, this compound is expected to downregulate the expression and activity of these MMPs, thereby impeding the invasive potential of cancer cells.[11]

Signaling Pathway Diagram:

Caption: this compound inhibits collagen-induced DDR2 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell proliferation and migration.

a) Cell Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay)

-

Plate reader (spectrophotometer or luminometer)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate-reading luminometer.

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

-

Workflow for Cell Proliferation Assay:

References

- 1. DDR2 inhibition reduces migration and invasion of murine metastatic melanoma cells by suppressing MMP2/9 expression through ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. DDR2 receptor promotes MMP-2–mediated proliferation and invasion by hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

Ddr2-IN-1: A Chemical Probe for Elucidating DDR2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Unlike most RTKs, which are activated by soluble growth factors, DDR2 is activated by binding to fibrillar collagens.[1] Dysregulation of DDR2 signaling has been implicated in a variety of diseases, including cancer, fibrosis, and osteoarthritis, making it an attractive therapeutic target.[2] Ddr2-IN-1 (also known as ALW-II-49-7) is a potent and selective small molecule inhibitor of DDR2, serving as a valuable chemical probe to investigate the biological functions of DDR2 and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in research.

Biochemical and Cellular Activity of this compound

This compound is a type II kinase inhibitor that targets the inactive "DFG-out" conformation of the DDR2 kinase domain.[3] It exhibits potent inhibition of DDR2 kinase activity and also shows activity against the closely related DDR1 and Ephrin receptor B2 (EphB2).

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

| DDR2 | Biochemical Kinase Assay | 26 | [2] |

| DDR2 | Biochemical Kinase Assay | 18.6 | [4] |

| DDR1 | Biochemical Kinase Assay | 12.4 | [4] |

| EphB2 | Cell-based Assay | 40 | [2] |

DDR2 Signaling Pathway

Upon binding to collagen, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key signaling nodes include Shc, Src, JAK, SHP-2, and the downstream pathways of RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[1][3][5][6] These pathways collectively regulate various cellular processes.

Experimental Protocols

Biochemical Kinase Assays

1. Radiometric [³²P]-ATP Incorporation Assay [7]

This assay measures the transfer of the γ-phosphate from [³²P]-ATP to a substrate peptide by DDR2 kinase.

-

Materials:

-

Recombinant human DDR2 kinase (e.g., GST-DDR2 fusion protein)[7]

-

Substrate peptide (e.g., Axltide)[7]

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 4 mM MgCl₂, 5 mM MnCl₂, 0.05 mM DTT, 50 ng/µl BSA)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and recombinant DDR2 enzyme.

-

Add this compound at various concentrations to the reaction mixture and incubate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).[7]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [³²P]-ATP.[7]

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

2. ADP-Glo™ Luminescent Kinase Assay [8]

This is a non-radioactive, homogeneous assay that measures ADP production, which is a universal product of kinase reactions.

-

Materials:

-

Recombinant human DDR2 kinase

-

Substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂, 50μM DTT)[8]

-

-

Procedure:

-

Set up the kinase reaction in a multi-well plate with DDR2 enzyme, substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[8]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the IC50 value for this compound.

-

Cell-Based Assays

1. DDR2 Phosphorylation Assay [9][10]

This assay measures the ability of this compound to inhibit collagen-induced autophosphorylation of DDR2 in a cellular context.

-

Materials:

-

Cells expressing DDR2 (e.g., HEK293 cells overexpressing DDR2, or cell lines with endogenous DDR2)

-

Collagen type I

-

This compound

-

Cell lysis buffer

-

Anti-DDR2 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody (e.g., 4G10) for western blotting

-

Protein A/G agarose beads

-

SDS-PAGE and western blotting reagents

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Starve cells in serum-free medium.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[9]

-

Stimulate the cells with collagen type I (e.g., 10 µg/ml for 18 hours).[10]

-

Lyse the cells and quantify protein concentration.

-

Immunoprecipitate DDR2 from the cell lysates using an anti-DDR2 antibody and protein A/G beads.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Perform western blotting and probe with an anti-phosphotyrosine antibody to detect phosphorylated DDR2.

-

Re-probe the membrane with an anti-DDR2 antibody to confirm equal loading.

-

Quantify the band intensities to determine the inhibition of DDR2 phosphorylation.

-

In Vivo Applications

While specific pharmacokinetic and detailed quantitative efficacy data for this compound (ALW-II-49-7) are not extensively published in the public domain, the compound has been utilized in preclinical in vivo models of cancer and osteoarthritis.[11][12] These studies suggest that this compound can be administered systemically (e.g., via intraperitoneal injection) to modulate DDR2 activity in vivo. For researchers planning in vivo studies, it is recommended to perform initial pharmacokinetic and maximum tolerated dose (MTD) studies to determine the appropriate dosing regimen for the specific animal model and disease context.

Conclusion

This compound is a potent and valuable chemical probe for investigating the physiological and pathological roles of DDR2. Its well-characterized in vitro activity and demonstrated utility in cell-based assays make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide should enable scientists to effectively utilize this compound to further unravel the complexities of DDR2 signaling and to accelerate the development of novel therapeutics targeting this important receptor tyrosine kinase. Further studies are warranted to fully elucidate the in vivo pharmacokinetic and pharmacodynamic properties of this compound to better translate its potential into clinical applications.

References

- 1. A Novel EphA2 Inhibitor Exerts Beneficial Effects in PI-IBS in Vivo and in Vitro Models via Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A multi-model approach identifies ALW-II-41-27 as a promising therapy for osteoarthritis-associated inflammation and endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matilda.science [matilda.science]

An In-depth Technical Guide to Ddr2-IN-1: A Potent Discoidin Domain Receptor 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ddr2-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 2 (DDR2). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, fibrosis, and other diseases where DDR2 signaling plays a critical role.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the class of protein tyrosine kinase inhibitors. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₇H₃₂ClN₅O₄ |

| Molecular Weight | 526.03 g/mol |

| CAS Number | 1573053-23-2 |

| Appearance | White to off-white solid |

| SMILES String | O=C(C1=NC=CC(OC2=CC=C(CNC(NC3=CC(C)=C(Cl)C=C3OCCN(C)C)=O)C=C2C)=C1)NC |

| Storage Conditions | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Upon collagen binding, DDR2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, and extracellular matrix remodeling.[2] Dysregulation of DDR2 signaling has been implicated in the progression of various diseases, including cancer and fibrosis.[3][4]

This compound exerts its inhibitory effect by binding to the ATP-binding site of the DDR2 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary signaling pathways modulated by DDR2 include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. By blocking the initial phosphorylation event, this compound effectively abrogates these downstream signals.

Pharmacological Properties

Table 2: Pharmacological Properties of the Related Inhibitor DDR1-IN-1

| Target | IC₅₀ (nM) | Assay Type | Reference |

| DDR1 | 105 | Enzymatic (Lanthascreen) | [5][6] |

| DDR2 | 413 | Enzymatic (Lanthascreen) | [5][6] |

Note: The data above is for DDR1-IN-1 and serves as an example of kinase inhibitor characterization. The selectivity profile of this compound may differ.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of DDR2 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant active DDR2 enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the DDR2 enzyme and the this compound dilutions (or vehicle control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for DDR2 Phosphorylation

This method is used to assess the ability of this compound to inhibit collagen-induced autophosphorylation of DDR2 in a cellular context.

Materials:

-

Cells expressing DDR2 (e.g., HEK293T cells overexpressing DDR2)

-

Cell culture medium and supplements

-

Collagen Type I

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-DDR2 (specific to an autophosphorylation site) and anti-total-DDR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with collagen (e.g., 10-50 µg/mL) for a designated period (e.g., 30 minutes to several hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-DDR2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-DDR2 antibody.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells, a process often regulated by DDR2.

Materials:

-

Cells with migratory potential and DDR2 expression

-

Cell culture plates (e.g., 24-well plates)

-

Pipette tips or a specialized scratch tool

-

This compound

-

Microscope with a camera

Protocol:

-

Plate cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure.

-

Compare the migration rates between the treated and control groups to determine the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of DDR2 in health and disease. Its high potency makes it suitable for a range of in vitro and cell-based assays. As with any kinase inhibitor, a thorough characterization of its selectivity is essential for interpreting experimental results accurately. The protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound and its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Ddr2-IN-1: A Technical Guide to IC50 and Potency Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Discoidin Domain Receptor 2 (DDR2) inhibitor, Ddr2-IN-1, with a focus on its IC50 (half-maximal inhibitory concentration) and overall potency. This document details the necessary experimental protocols, presents quantitative data in a clear and comparative format, and visualizes key biological and experimental processes.

Introduction to this compound

This compound, also known as ALW-II-49-7, is a potent small molecule inhibitor of the DDR2 receptor tyrosine kinase.[1][2] DDR2 is a key signaling molecule activated by collagen, playing a significant role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[3] Dysregulation of DDR2 signaling has been implicated in various diseases, including osteoarthritis and cancer.[4][5] this compound serves as a critical tool for researchers studying the physiological and pathological roles of DDR2.

Potency and Selectivity of this compound

The potency of this compound is most commonly characterized by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the DDR2 kinase by 50% in a biochemical assay.

Table 1: Biochemical Potency of this compound and Comparators

| Compound | Target | IC50 (nM) | Assay Technology |

| This compound (ALW-II-49-7) | DDR2 | 18.6 | Not Specified |

| DDR1 | 12.4 | Not Specified | |

| EphB2 | 40 | Not Specified | |

| DDR1-IN-1 | DDR1 | 105 | Lanthascreen |

| DDR2 | 413 | Lanthascreen | |

| Dasatinib | DDR1 | 0.5 | Not Specified |

| DDR2 | 1.4 | Not Specified | |

| Nilotinib | DDR1 | 43 | Not Specified |

| DDR2 | 55 | Not Specified | |

| Imatinib | DDR1 | 337 | Not Specified |

| DDR2 | 675 | Not Specified |

Data compiled from multiple sources.[1][2][3][6]

Selectivity Profile

While potent against DDR2, this compound also exhibits activity against other kinases, most notably DDR1 and Ephrin receptor B2 (EphB2).[1][7] A KinomeScan S-Score(5) of 0.05 has been reported for ALW-II-49-7, providing a quantitative measure of its selectivity.[2] A lower S-score indicates higher selectivity. Further characterization of its kinome-wide selectivity is crucial for interpreting experimental results and anticipating potential off-target effects. A LINCS data set screening of ALW-II-49-7 at 10 µM revealed binding to several other kinases, including RAF1 and LYN.[2][4]

Experimental Protocols

Accurate determination of IC50 and cellular potency requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Biochemical Kinase Assay (IC50 Determination)

Biochemical assays measure the direct inhibitory effect of a compound on the purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common and reliable method.

Objective: To determine the concentration of this compound required to inhibit 50% of DDR2 kinase activity in a cell-free system.

Materials:

-

Recombinant active DDR2 enzyme

-

Substrate (e.g., poly[Glu:Tyr])[1]

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[7]

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted this compound, recombinant DDR2 enzyme, and substrate.

-

Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based luminescence reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Autophosphorylation Assay (EC50 Determination)

Cellular assays measure the inhibitor's potency in a more physiologically relevant context by assessing its ability to inhibit DDR2 autophosphorylation within intact cells.

Objective: To determine the concentration of this compound required to inhibit 50% of collagen-induced DDR2 autophosphorylation in a cellular context.

Materials:

-

Cells expressing DDR2 (e.g., HEK293 cells overexpressing DDR2, or cell lines with endogenous DDR2 such as U87 glioblastoma cells)[8]

-

Cell culture medium and supplements

-

This compound

-

Collagen I

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-DDR2, anti-total-DDR2, and appropriate secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Plating: Culture cells to approximately 80% confluency and then seed in appropriate plates. Allow cells to adhere overnight.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Collagen Stimulation: Stimulate the cells with collagen I (e.g., 30 µg/mL) for a specified time (e.g., 4 hours) to induce DDR2 autophosphorylation.[5]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-DDR2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

-

Strip the membrane and re-probe with an antibody against total DDR2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-DDR2 and total DDR2. Normalize the phospho-DDR2 signal to the total DDR2 signal. Plot the percentage of inhibition of DDR2 phosphorylation against the logarithm of the this compound concentration and fit the data to determine the cellular EC50 value.

Visualizations

DDR2 Signaling Pathway

Caption: Simplified DDR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the biochemical IC50 of this compound.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. Discoidin domain receptor 2 (DDR2) regulates proliferation of endochondral cells in mice [pubmed.ncbi.nlm.nih.gov]

- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | DDR2抑制剂 | MCE [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ddr2-IN-1: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). This guide consolidates key product information, quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway to facilitate its application in research and development.

Core Product Information

This compound, also identified as ALW-II-49-7, is a selective and potent small molecule inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen. It has emerged as a valuable tool for investigating the physiological and pathological roles of DDR2, particularly in oncology and osteoarthritis research. The inhibitor has a CAS number of 1573053-23-2. For optimal stability, this compound should be stored at -20°C for short-term use and -80°C for long-term storage.

Quantitative Data: Inhibitory Activity

The following tables summarize the inhibitory potency of this compound and other relevant compounds against DDR2 and other kinases. This data is crucial for experimental design and interpretation of results.

| Compound | Target | IC50 (nM) | Reference |

| This compound | DDR2 | 26 | [1][2] |

| ALW-II-49-7 | DDR2 | 18.6 | [3] |

| ALW-II-49-7 | DDR1 | - | [3] |

| ALW-II-49-7 | EphB2 | 40 (EC50) | [4] |

| DDR1-IN-1 | DDR1 | 105 | [5][6] |

| DDR1-IN-1 | DDR2 | 413 | [5][6] |

| Ponatinib | DDR1 | 9 | [1] |

| Ponatinib | DDR2 | 9 | [1] |

DDR2 Signaling Pathway

Upon binding to its ligand, collagen, Discoidin Domain Receptor 2 (DDR2) undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play a crucial role in regulating cellular processes such as proliferation, migration, and extracellular matrix remodeling. Key signaling molecules activated downstream of DDR2 include SRC, JAK, and the MAPK/ERK and PI3K/Akt pathways.[4][7][8] The activation of these pathways can lead to the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in disease progression.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

In Vitro DDR2 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the DDR2 kinase.

Materials:

-

Recombinant human DDR2 kinase

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (or other inhibitors)

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant DDR2 kinase, and the substrate peptide.

-

Add this compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a DMSO control.

Collagen-Induced DDR2 Autophosphorylation in Cells

This experiment assesses the ability of this compound to inhibit the activation of DDR2 in a cellular context.

Materials:

-

Cells expressing DDR2 (e.g., HEK293-DDR2 or relevant cancer cell lines)

-

Cell culture medium

-

Collagen type I

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-DDR2 antibody

-

Anti-phosphotyrosine antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Perform immunoprecipitation by incubating the cell lysates with an anti-DDR2 antibody, followed by the addition of protein A/G agarose beads to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using an anti-phosphotyrosine antibody to detect phosphorylated DDR2.

-

Strip and re-probe the membrane with an anti-DDR2 antibody to confirm equal loading of the protein.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of this compound on the proliferation of cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling solution

-

Fixation and permeabilization buffers

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).

-

Add EdU labeling solution to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

-

Stain the cell nuclei with a counterstain.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of EdU-positive cells (proliferating cells) in each treatment condition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. promega.com [promega.com]

- 2. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DDR2-IN-1 in Cell Culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the selective inhibitor DDR2-IN-1 in cell culture experiments. The information is designed to guide the investigation of the Discoidin Domain Receptor 2 (DDR2) signaling pathway in various cellular contexts, particularly in cancer research.

Introduction

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix.[1] Upon activation, DDR2 initiates downstream signaling cascades, including the MAPK/ERK pathway, which are crucial for regulating cell proliferation, migration, and differentiation.[1] Dysregulation of DDR2 activity has been implicated in several pathologies, including cancer, where it can promote tumor progression and metastasis.[2]

This compound is a potent and selective small molecule inhibitor of DDR2 with a reported IC50 of 26 nM in biochemical assays. Its ability to specifically target DDR2 makes it a valuable tool for elucidating the biological functions of this receptor and for preclinical assessment of DDR2 inhibition as a therapeutic strategy.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of DDR2 and preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades, thereby inhibiting the cellular processes driven by DDR2 activation.[1]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers should note that cellular IC50 values can vary depending on the cell line and experimental conditions.

| Parameter | Value | Notes |

| Biochemical IC50 (DDR2) | 26 nM | In vitro kinase assay. |

| Recommended Starting Concentration for Cell-Based Assays | 100 nM - 1 µM | This is a general guideline; optimal concentration should be determined empirically for each cell line and assay. |

| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture medium for experiments. |

Signaling Pathway Diagram

The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for Treating Cancer Cell Lines with Ddr2-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ddr2-IN-1, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), in cancer cell line research. This document outlines the mechanism of action, offers quantitative data for DDR2 inhibitors, and provides detailed protocols for key experimental procedures.

Introduction to this compound

This compound is a small molecule inhibitor with high affinity for DDR2, a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and invasion.[1] Dysregulation of DDR2 signaling has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma, making it a promising target for therapeutic intervention.[1] this compound exerts its effect by binding to the ATP-binding site of the DDR2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1]

Data Presentation: Inhibitory Potency of this compound and Other Selective DDR2 Inhibitors

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, its potent inhibitory activity against DDR2 has been established. For comparative purposes, the following tables summarize the IC50 values for this compound and other selective DDR2 inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound

| Compound | Target | IC50 (nM) | Assay Context |

| This compound | DDR2 | 26 | Osteoarthritis Research |

Note: The IC50 value for this compound was determined in a biochemical assay and provides a benchmark for its potency.[2]

Table 2: Inhibitory Potency of Other Selective DDR2 Inhibitors Against Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) |

| Dasatinib | K562 | Chronic Myelogenous Leukemia | 0.125 |

| Compound 34 | - | Biochemical Assay | 3.3 |

| Compound 39 | K562 | Chronic Myelogenous Leukemia | 7.04 |

| DDR1-IN-2 | - | Biochemical Assay | 145 |

| Saracatinib | - | Biochemical Assay | 291 |

| DDR1-IN-1 | - | Biochemical Assay | 413 |

| CIDD-8633 | - | Biochemical Assay | 6105 |

This table presents IC50 values for various selective DDR2 inhibitors to provide a comparative landscape of potency against different cancer cell lines and in biochemical assays.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

DDR2 Signaling Pathway

Caption: DDR2 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining the effect of this compound on cancer cell viability.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for analyzing DDR2 signaling pathway modulation by this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell lines. These protocols are adapted from established methods for kinase inhibitor analysis.[5][6]

Protocol 1: Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock. Final concentrations may range from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-